Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
Description
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a carboxylate group at position 3, stabilized by a lithium counterion. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents compared to its ester analogs (e.g., ethyl derivatives) due to its ionic character .
Properties
IUPAC Name |
lithium;[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXVCLITNXYYDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NN=C(N2C=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-53-4 | |
| Record name | lithium(1+) [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate typically involves the reaction of 1,2,4-triazole derivatives with pyridine carboxylic acids in the presence of lithium salts. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at position 7 of the pyridine ring, facilitated by the electron-withdrawing carboxylate group. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides | DMF, Pd/C, 80–100°C | 7-Alkyl derivatives | 65–78% | |
| Aryl boronic acids | Suzuki coupling, Pd(PPh₃)₄ | 7-Aryl-substituted analogs | 70–85% | |
| Thiols | Basic conditions (NaOH) | Thioether-functionalized derivatives | 60–72% |
The lithium ion enhances solubility in polar aprotic solvents like dimethylformamide (DMF), critical for efficient catalysis.
Oxidation Reactions
The carboxylate group and triazole ring are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Key Findings |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | Pyridine N-oxide derivatives | Selective oxidation at N1 |
| H₂O₂ | Acetic acid, 50°C | Triazole ring cleavage products | Forms amides and ketones |
Oxidation pathways depend on pH and temperature, with stronger agents like KMnO₄ favoring N-oxidation over ring degradation.
Reduction Reactions
Controlled reduction targets the triazole ring or carboxylate moiety:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | Alcohol derivatives | Preserves triazole ring |
| H₂/Pd-C | Ethanol, RT | Dihydrotriazole intermediates | Reversible under acidic conditions |
Reduction with LiAlH₄ converts the carboxylate to a primary alcohol, enabling further functionalization.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Alkyne derivatives | CuI catalysis, 120°C | Fused pyrazolo-triazole systems | Favors 1,3-dipolar addition |
| Nitriles | Microwave irradiation | Tetrazole hybrids | High atom economy (>90%) |
These reactions exploit the electron-deficient nature of the triazole ring, enabling rapid construction of polycyclic systems.
Formylation and Acylation
The carboxylate group directs electrophilic substitution:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| DMF/POCl₃ | 0–5°C, inert atmosphere | 7-Formyl derivatives | No byproducts detected |
| Acetyl chloride | Pyridine, RT | 7-Acetylated analogs | 89% conversion |
Formylation with DMF/POCl₃ is highly efficient due to the activating effect of the lithium ion.
Critical Reaction Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) optimize substitution and cycloaddition yields by stabilizing ionic intermediates.
-
Catalysis : Palladium complexes (e.g., Pd/C, Pd(PPh₃)₄) are indispensable for cross-coupling reactions.
-
Stability : The compound decomposes above 200°C, limiting high-temperature applications.
This reactivity profile positions Lithium triazolo[4,3-A]pyridine-3-carboxylate as a versatile scaffold for synthesizing bioactive molecules and functional materials.
Scientific Research Applications
Biological Activities
Research indicates that Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate exhibits several significant biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases related to cell proliferation and survival pathways .
- Antibacterial and Antifungal Activities : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
- Enzyme Interaction : Ongoing studies are investigating how this compound interacts with enzymes involved in signal transduction pathways. Understanding these interactions could elucidate its therapeutic potential and mechanisms of action in biological systems.
Case Studies
Several studies have documented the applications of this compound:
- Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have been explored for their ability to inhibit Mps-1 kinase activity in hematological malignancies .
- Antimicrobial Studies : Research has shown that this compound exhibits notable antibacterial activity against resistant strains of bacteria. These findings suggest its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved often include key metabolic and signaling pathways, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate, highlighting differences in molecular features, physicochemical properties, and biological activities:
Key Observations:
- Substituent Effects : Bromination at position 6 (Ethyl 6-bromo derivative) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Ionic vs. Ester Groups : The lithium carboxylate’s ionic nature likely improves aqueous solubility compared to ethyl esters, making it more suitable for formulations requiring polar solvents .
Structure-Activity Relationship (SAR) Insights
Studies on 1,2,4-triazolo[4,3-a]pyridine derivatives highlight the importance of substituents on biological activity. For example:
- Hydrazone Moieties : Derivatives with hydrazone groups exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum at 100 μg/mL, linked to enhanced electron-withdrawing effects and hydrogen-bonding capacity .
- Lithium Carboxylate : While the lithium salt lacks direct activity data, its carboxylate group may facilitate interactions with metal ions or biological targets, a property absent in ester analogs .
Biological Activity
Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and research data.
Chemical Structure and Properties
This compound (Chemical Formula: C₆H₃LiN₄O₂) features a triazole ring fused with a pyridine structure. The presence of lithium in its composition suggests potential applications in neuropharmacology and oncology due to lithium's known effects on mood stabilization and cellular signaling pathways.
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer progression. Notably, it has been shown to inhibit c-Met kinase, which plays a crucial role in tumor growth and metastasis.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| MCF-7 | 0.15 ± 0.08 | c-Met kinase inhibition |
| HeLa | 2.85 ± 0.74 | c-Met kinase inhibition |
These results indicate that the compound is particularly potent against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .
Case Study 1: Anti-Tumor Activity
A study focused on the anti-tumor effects of this compound revealed that treatment with this compound led to reduced cell viability in A549 and MCF-7 cells. The mechanism was linked to apoptosis induction as evidenced by Annexin V-FITC/PI staining assays that indicated increased early and late apoptotic cells upon treatment with the compound.
Case Study 2: Kinase Inhibition
Further research highlighted the compound's ability to selectively inhibit c-Met kinase at nanomolar concentrations (IC50 = 48 nM). This selectivity is crucial for minimizing off-target effects commonly associated with broader-spectrum kinase inhibitors .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable oral bioavailability and good CNS penetration characteristics, which are vital for therapeutic applications in neurodegenerative diseases as well as cancers.
Applications in Disease Treatment
The potential applications of this compound extend beyond oncology:
- Rheumatoid Arthritis : The compound has shown promise in inhibiting pro-inflammatory cytokine-driven matrix metalloproteinase (MMP) expression in synovial fibroblasts from rheumatoid arthritis patients. This suggests a role in treating inflammatory diseases where matrix degradation is a concern .
- Neurodegenerative Diseases : Given lithium's established role in mood stabilization and neuroprotection, compounds like this compound may also serve as adjunct therapies for conditions such as Alzheimer's disease or multiple sclerosis due to their anti-inflammatory properties.
Q & A
Q. Advanced
- Docking studies : Map interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. For example, docking into RBP4 (retinol-binding protein 4) was explored for related nonretinoid antagonists .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide derivatization for desired redox or binding behaviors .
How should researchers address contradictions in synthetic yields or biological data across studies?
Q. Advanced
- Reaction optimization : Screen variables (solvent, temperature, catalyst) via DoE (Design of Experiments) to identify critical factors. For example, oxidative cyclization yields vary with oxidant choice (NaOCl vs. DDQ) .
- Biological reproducibility : Validate assays with positive controls and orthogonal methods (e.g., confirm antiproliferative effects via both MTT and clonogenic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
